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Introduction

Centromere Protein B (CENP-B) is a DNA-binding protein crucial for the structure and function

of centromeres, the specialized chromosomal regions that ensure proper chromosome

segregation during cell division. Emerging evidence suggests that CENP-B is frequently

overexpressed in various human cancers, including hepatocellular carcinoma, breast cancer,

and lung cancer, where its elevated levels often correlate with poor prognosis and resistance to

therapy.[1] This has positioned CENP-B as a potential therapeutic target in oncology. This

document provides detailed protocols for the knockdown of CENP-B in human cancer cell lines

using siRNA and shRNA, along with methods for assessing the functional consequences of its

depletion.
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Table 1: Effects of CENP-B Knockdown on Cancer Cell
Lines

Cell Line Method
Knockdown
Efficiency

Effect on
Proliferatio
n

Effect on
Invasion

Reference

Hep3B

(Hepatocellul

ar

Carcinoma)

shRNA

(shCENPB#3

)

Significant

mRNA and

protein

reduction

Significant

inhibition

Significant

suppression
[2]

MHCC97

(Hepatocellul

ar

Carcinoma)

shRNA

(shCENPB#3

)

Significant

mRNA and

protein

reduction

Significant

inhibition

Significant

suppression
[2]

Human

Diploid RPE1

CRISPR/Cas

9

Complete

loss of

CENP-B

Not specified Not specified [1]

Human

CENP-A−/−

cells

siRNA pool
>90%

reduction
Not specified Not specified

Note: While specific quantitative data for apoptosis and cell cycle arrest following CENP-B

knockdown is not readily available in the cited literature, studies on other centromere proteins

suggest that their knockdown leads to significant increases in apoptosis and cell cycle arrest at

the G2/M phase. Similar effects are anticipated upon CENP-B depletion and would require

experimental validation.

Experimental Protocols
CENP-B Knockdown using siRNA
This protocol describes the transient knockdown of CENP-B using a pool of small interfering

RNAs (siRNAs).
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Human cancer cell line of choice (e.g., HeLa)

Complete growth medium (e.g., DMEM with 10% FBS)

Opti-MEM® I Reduced Serum Medium

Lipofectamine™ RNAiMAX Transfection Reagent

CENP-B siRNA pool (Dharmacon) or individual validated siRNAs. The following sequences

have been previously used in a pool:

GAGCACACACCUCUUGAUA

UUACAUGCAGGCCGAGUUA

AGACAAGGUUGGCUAAAGG

UAAAUUCACUCGUGGUGUG

Non-targeting control siRNA

6-well tissue culture plates

Procedure:

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will

result in 30-50% confluency at the time of transfection. For HeLa cells, this is typically 1 x

10^5 cells per well.[1] Use antibiotic-free medium.

Complex Formation (per well):

siRNA dilution: Dilute 20 pmol of the CENP-B siRNA pool or control siRNA in 100 µL of

Opti-MEM®.

Lipofectamine™ RNAiMAX dilution: In a separate tube, dilute 5 µL of Lipofectamine™

RNAiMAX in 100 µL of Opti-MEM®.
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Combine: Add the diluted siRNA to the diluted Lipofectamine™ RNAiMAX, mix gently, and

incubate for 5 minutes at room temperature.

Transfection: Add the 205 µL of siRNA-lipid complex to each well.

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding

with downstream analyses.

CENP-B Knockdown using shRNA (Lentiviral
Transduction)
This protocol describes the stable knockdown of CENP-B using a short hairpin RNA (shRNA)

delivered via lentiviral particles. The following shRNA sequence targeting CENP-B has been

shown to be effective: shCENPB#3.[2]

Materials:

Human cancer cell line of choice (e.g., HepG2)

Complete growth medium

Lentiviral particles carrying shRNA targeting CENP-B (e.g., pLKO.1-puro vector)

Control lentiviral particles (e.g., carrying a non-targeting shRNA)

Polybrene

Puromycin

24-well tissue culture plates

Procedure:

Cell Seeding: The day before transduction, seed 5 x 10^4 HepG2 cells per well in a 24-well

plate.[3]

Transduction:
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On the day of transduction, replace the medium with fresh complete medium containing

Polybrene at a final concentration of 8 µg/mL.[4]

Add the lentiviral particles at the desired multiplicity of infection (MOI). A good starting

point is an MOI of 1-5.

Incubate the cells overnight at 37°C.

Medium Change: The next day, remove the virus-containing medium and replace it with fresh

complete medium.

Selection: 48 hours post-transduction, begin selection by adding puromycin to the medium.

The optimal concentration of puromycin must be determined for each cell line by generating

a kill curve (typically 1-10 µg/mL).[4]

Expansion: Continue to culture the cells in the presence of puromycin, changing the medium

every 2-3 days, until stable, resistant colonies form. Expand these colonies for further

analysis.

Western Blotting for CENP-B Knockdown Validation
Procedure:

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.

Protein Quantification: Determine the protein concentration using a BCA assay.

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel, run the

gel, and transfer the proteins to a PVDF membrane.

Blocking and Antibody Incubation:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against CENP-B (e.g., at a 1:1000

dilution) overnight at 4°C.
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-

actin) as a loading control.

RT-qPCR for CENP-B Knockdown Validation
Procedure:

RNA Extraction: Extract total RNA from the cells using a suitable kit.

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for

CENP-B and a housekeeping gene (e.g., GAPDH).

Analysis: Calculate the relative expression of CENP-B using the 2^-ΔΔCt method.

Cell Viability Assay (MTT)
Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them

to adhere overnight.

Treatment: Perform CENP-B knockdown as described above.

MTT Addition: At the desired time point (e.g., 24, 48, 72 hours post-transfection), add 20 µL

of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis (Propidium Iodide Staining)
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Procedure:

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at

least 30 minutes.

Staining:

Wash the fixed cells with PBS.

Resuspend the cells in a solution containing propidium iodide (50 µg/mL) and RNase A

(100 µg/mL).

Incubate for 30 minutes at room temperature in the dark.

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)
Procedure:

Cell Harvesting: Harvest the cells and wash with PBS.

Staining:

Resuspend the cells in 1X Annexin V binding buffer.

Add Annexin V-FITC and propidium iodide to the cell suspension.

Incubate for 15 minutes at room temperature in the dark.

Flow Cytometry: Analyze the percentage of apoptotic cells (Annexin V positive, PI negative

for early apoptosis; Annexin V positive, PI positive for late apoptosis) using a flow cytometer.

Visualizations

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824104?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


CENP-B Knockdown

Validation of Knockdown

Functional Assays

siRNA Transfection
(Transient)

Western Blot
(Protein Level)

RT-qPCR
(mRNA Level)

shRNA Transduction
(Stable)

Cell Viability
(MTT Assay)

Apoptosis
(Annexin V/PI)

Cell Cycle
(PI Staining)

Cell Invasion
(Transwell Assay)

Click to download full resolution via product page

Caption: Experimental workflow for CENP-B knockdown and functional analysis.
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Caption: Proposed role of CENP-B in the PI3K/Akt/mTOR signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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